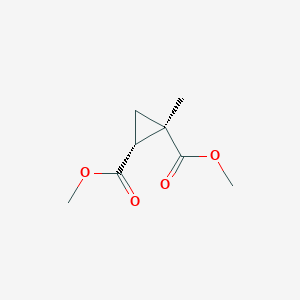
Lysine, 5-hydroxy-
Overview
Description
Lysine, 5-hydroxy- is an amino acid with the molecular formula C₆H₁₄N₂O₃. It was first discovered in 1921 by Donald Van Slyke as the 5-hydroxylysine form . It is biosynthesized from lysine via oxidation by lysyl hydroxylase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: A concise synthesis of (2S,5R) and (2S,5S)-5-hydroxy-lysine can be achieved by utilizing D-galactose as a chiral precursor with stereo retention . This synthetic strategy showcases the potential of utilizing carbohydrates as starting materials to prepare amino acids .
Industrial Production Methods: In industrial settings, lysine, 5-hydroxy- can be produced using recombinant Escherichia coli cells expressing lysine hydroxylase enzymes . This method allows for the efficient production of hydroxylysines under optimized conditions .
Chemical Reactions Analysis
Types of Reactions: Lysine, 5-hydroxy- undergoes hydroxylation reactions, which are technically challenging due to the need for regio- and stereoselective hydroxylation . The compound can be hydroxylated at either the C-3 or C-4 positions, yielding (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine, respectively .
Common Reagents and Conditions: Hydroxylation reactions typically involve the use of lysine hydroxylase enzymes from diverse microorganisms . These enzymes facilitate the conversion of lysine to hydroxylysine without the need for harmful oxidizing reagents .
Major Products: The major products formed from these reactions are (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: Lysine, 5-hydroxy- is unique due to its specific role in collagen biosynthesis and its ability to undergo regio- and stereoselective hydroxylation . This distinguishes it from other similar compounds that may not have the same specificity or biological function.
Properties
IUPAC Name |
(2S)-2,6-diamino-5-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMODUONRAFBET-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(CN)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-91-6 | |
| Record name | 2-Amino-4-(2-aminoethoxy)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1634640.png)
![2-{9,11-Dibromo-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}acetic acid](/img/structure/B1634647.png)




![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B1634678.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol](/img/structure/B1634682.png)



![Imidazo[1,2-a]pyridin-5-ol](/img/structure/B1634701.png)
